2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic organic compound known for its biological activity and potential applications in medicinal chemistry. It belongs to the imidazo[1,2-a]pyrimidine class, which is characterized by a fused ring structure containing nitrogen atoms. This compound has garnered attention due to its role in various biochemical processes and its interactions with enzymes and proteins, making it a subject of interest in drug development and pharmacology.
The compound can be synthesized through various methods, often involving multi-step reactions that utilize different reagents and conditions. Its derivatives have been studied for their antituberculosis activity and other therapeutic potentials.
2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid is classified under:
The synthesis of 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves several key steps:
For example, one method involves starting with 5-bromo-4-methylpyridin-2-amine and ethyl 2-chloroacetoacetate in a solvent like 1,2-dimethoxyethane under reflux conditions. The reaction yields intermediates that can be further processed to obtain the desired carboxylic acid derivative through hydrolysis and subsequent purification steps .
The molecular structure of 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid features:
The molecular formula is with a molecular weight of approximately 194.20 g/mol. The compound exhibits specific spectral characteristics that can be utilized for its identification in laboratory settings.
The compound participates in various chemical reactions typical for carboxylic acids and heterocycles:
In synthetic pathways, derivatives are often created through reactions involving coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of amides from the carboxylic acid .
The mechanism of action for 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. These interactions can modulate biochemical pathways leading to therapeutic effects.
Research indicates that compounds within this class may exhibit antituberculosis activity by inhibiting specific bacterial enzymes or pathways essential for microbial survival .
Relevant analyses such as infrared spectroscopy or nuclear magnetic resonance spectroscopy can provide insights into structural characteristics and purity levels.
The primary applications of 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid include:
2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a fused bicyclic heterocycle featuring an imidazole ring condensed with a pyrimidine ring. Its systematic name reflects the methyl substituents at the 2- and 6-positions and the carboxylic acid moiety at the 3-position. The compound is characterized by the CAS Registry Number 81438-52-0 and molecular formula C₁₀H₁₀N₂O₂, yielding a molecular weight of 190.20 g/mol [1] [2]. Key identifiers include the SMILES string O=C(C1=C(C)N=C2C=CC(C)=CN21)O
, which encodes the connectivity and functional groups. The core scaffold exhibits planar geometry due to π-conjugation across the fused rings, while the carboxylic acid group enables salt formation or esterification. The methyl groups enhance lipophilicity, evidenced by a calculated LogP of 1.22±0.1, influencing drug-like properties [1] [5].
Table 1: Fundamental Chemical Properties
Property | Value | Reference |
---|---|---|
CAS Registry Number | 81438-52-0 | [1] |
Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
Molecular Weight | 190.20 g/mol | [1] |
SMILES | O=C(C1=C(C)N=C2C=CC(C)=CN21)O | [1] |
Purity Specification | ≥95% (typical commercial grade) | [2] |
Density | 1.22±0.1 g/cm³ | [5] |
The methyl substituents at C2 and C6 sterically shield the ring system, reducing susceptibility to metabolic oxidation. The carboxylic acid group (pKa ~4.5) facilitates hydrogen bonding and ionic interactions, critical for target binding. Crystallographic data from analogous metal complexes (e.g., copper-pyrazolo[1,5-a]pyrimidine structures) demonstrate bidentate coordination via the nitrogen atom and carboxylate oxygen, suggesting potential for metalloenzyme targeting [4] [6].
This scaffold serves as a privileged structure in drug discovery due to its balanced physicochemical properties and versatile bioactivity. Key therapeutic applications include:
Table 2: Key Bioactivities of Structural Analogues
Bioactivity | Compound Example | Potency | Reference |
---|---|---|---|
QcrB Inhibition | Telacebec (Q203) | MIC ≤0.006 μM | [3] |
H⁺/K⁺ ATPase Inhibition | 8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethyl derivative | IC₅₀ = 0.38 μM | [5] |
DNA Adduct Inhibition | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | Not quantified | [2] |
Scaffold derivatization strategies include:
The compound emerged from systematic exploration of imidazo[1,2-a]pyridine pharmacophores in the early 2000s. Key milestones include:
Table 3: Historical Development Timeline
Year Range | Development | Significance |
---|---|---|
Pre-2010 | Scaffold exploration in anxiolytics (e.g., alpidem) | Established basic pharmacology |
2010–2015 | HTS against Mtb; SAR of carboxamides | Identified QcrB inhibition mechanism |
2015–2020 | Optimization for MDR/XDR-TB; telacebec trials | Achieved clinical validation |
2020–Present | Diversification into anticancer and GI applications | Expanded therapeutic relevance |
Patent analyses (e.g., WO2009070584A1) reveal strategic claims covering:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2